molecular formula C8H10OS B13588881 3-Methoxy-4-methylbenzenethiol CAS No. 90953-57-4

3-Methoxy-4-methylbenzenethiol

Cat. No.: B13588881
CAS No.: 90953-57-4
M. Wt: 154.23 g/mol
InChI Key: LTKKWYIAUXMKRY-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS It is a derivative of benzenethiol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylbenzenethiol typically involves the introduction of the methoxy and methyl groups onto the benzene ring, followed by the thiol group. One common method is the Friedel-Crafts alkylation to introduce the methyl group, followed by the methoxylation using methanol and a suitable catalyst. The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like toluene. The process includes steps such as chlorination, methoxylation, and thiolation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxy-4-methylbenzenethiol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylbenzenethiol: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Methoxybenzenethiol: Lacks the methyl group, affecting its chemical properties and uses.

    4-Methoxybenzenethiol:

Uniqueness: 3-Methoxy-4-methylbenzenethiol is unique due to the combined presence of the methoxy and methyl groups, which influence its chemical behavior and potential applications. This combination allows for specific interactions and reactivity patterns that are not observed in its analogs.

Properties

CAS No.

90953-57-4

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-methoxy-4-methylbenzenethiol

InChI

InChI=1S/C8H10OS/c1-6-3-4-7(10)5-8(6)9-2/h3-5,10H,1-2H3

InChI Key

LTKKWYIAUXMKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S)OC

Origin of Product

United States

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